molecular formula C10H11ClN2 B6177699 1-methyl-5-phenyl-1H-pyrazole hydrochloride CAS No. 2551120-02-4

1-methyl-5-phenyl-1H-pyrazole hydrochloride

Cat. No. B6177699
CAS RN: 2551120-02-4
M. Wt: 194.7
InChI Key:
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Description

1-Methyl-5-phenyl-1H-pyrazole hydrochloride (MPPH) is a compound that has a wide range of applications in scientific research. It is a synthetic compound of a pyrazole ring structure with a phenyl group attached to the 1-methyl position and a hydrochloride group attached to the 5-position. It is a colorless, crystalline solid with a melting point of 206-208 °C and a molecular weight of 215.64 g/mol. MPPH is used in a variety of laboratory experiments and research studies due to its unique properties and versatile applications.

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, as well as a receptor agonist. It is also believed to interact with various intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-phenyl-1H-pyrazole hydrochloride are not fully understood. However, it is known to inhibit certain enzymes and proteins, as well as interact with certain intracellular signaling pathways. Additionally, it is believed to act as a receptor agonist and to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-5-phenyl-1H-pyrazole hydrochloride in laboratory experiments include its high purity and its ability to act as an inhibitor of various enzymes and proteins. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 1-methyl-5-phenyl-1H-pyrazole hydrochloride in laboratory experiments. It is not water soluble, which makes it difficult to use in experiments involving aqueous solutions. Additionally, it is not very stable and can degrade over time.

Future Directions

The potential future directions for research using 1-methyl-5-phenyl-1H-pyrazole hydrochloride include further studies into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its potential anti-inflammatory and anti-cancer properties could be conducted. Additionally, further research into its use in laboratory experiments could be conducted in order to identify new uses and applications. Finally, further research into its synthesis and purification methods could be conducted in order to improve its yield and purity.

Synthesis Methods

The synthesis of 1-methyl-5-phenyl-1H-pyrazole hydrochloride is typically achieved through the reaction of 1-methyl-5-phenyl-1H-pyrazole with hydrochloric acid. This reaction is conducted in an organic solvent, such as ethanol, at room temperature. The desired product is obtained in a high yield and is purified by recrystallization.

Scientific Research Applications

1-methyl-5-phenyl-1H-pyrazole hydrochloride is widely used in scientific research due to its unique properties and versatile applications. It is used in biochemical studies to study enzyme inhibition, protein binding, and other biochemical processes. It is also used in physiological studies to study cell signaling, receptor binding, and other physiological processes. Additionally, 1-methyl-5-phenyl-1H-pyrazole hydrochloride is used in laboratory experiments to study the properties of other compounds and to develop new compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-phenyl-1H-pyrazole hydrochloride involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 1-phenyl-3-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with methylamine to form 1-methyl-5-phenyl-1H-pyrazole. The final step involves the addition of hydrochloric acid to the pyrazole to form the hydrochloride salt.", "Starting Materials": [ "1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "1. React 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in the presence of a catalyst to form 1-phenyl-3-methyl-1H-pyrazole-5-carbonyl chloride.", "2. Add methylamine to the reaction mixture and stir at room temperature for several hours to form 1-methyl-5-phenyl-1H-pyrazole.", "3. Add hydrochloric acid to the pyrazole to form the hydrochloride salt of 1-methyl-5-phenyl-1H-pyrazole." ] }

CAS RN

2551120-02-4

Product Name

1-methyl-5-phenyl-1H-pyrazole hydrochloride

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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